molecular formula C22H25NO4 B3067454 (S)-2-(Fmoc-amino)heptanoic acid CAS No. 1197020-22-6

(S)-2-(Fmoc-amino)heptanoic acid

Cat. No.: B3067454
CAS No.: 1197020-22-6
M. Wt: 367.4 g/mol
InChI Key: DSEDZIUESKRBOW-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Fmoc-amino)heptanoic acid is a derivative of heptanoic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular choice for protecting amino acids because it can be easily removed under mild conditions, making it ideal for solid-phase peptide synthesis.

Mechanism of Action

Target of Action

(S)-2-(Fmoc-amino)heptanoic acid, also known as Heptanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)-, is a modified amino acid. Fmoc-modified amino acids are known to possess eminent self-assembly features , suggesting that they may interact with a variety of cellular components.

Mode of Action

The mode of action of this compound is primarily through its inherent hydrophobicity and aromaticity, which promote the association of building blocks . This suggests that the compound may interact with its targets by integrating into structures and influencing their assembly.

Biochemical Pathways

The compound’s ability to promote the association of building blocks suggests that it may influence a variety of biochemical pathways, particularly those involving the assembly of complex structures .

Pharmacokinetics

The compound’s hydrophobicity and aromaticity suggest that it may have unique pharmacokinetic properties, potentially influencing its bioavailability .

Result of Action

Given the compound’s ability to promote the association of building blocks , it may influence the structure and function of various cellular components.

Action Environment

The compound’s hydrophobicity and aromaticity suggest that it may be influenced by the hydrophobicity and ph of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Fmoc-amino)heptanoic acid typically involves the protection of the amino group of heptanoic acid with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification systems allows for the efficient production of this compound. The availability of highly pure and inexpensive Fmoc amino acids bearing orthogonal side chain protecting groups has contributed to its wide adoption in both academia and industry .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Fmoc-amino)heptanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.

    Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced with other protecting groups or functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like hydroxybenzotriazole (HOBt) are used for peptide bond formation.

    Substitution: Various nucleophiles can be used to replace the Fmoc group under appropriate conditions.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the residues.

Scientific Research Applications

(S)-2-(Fmoc-amino)heptanoic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of their structure and function.

    Biology: Employed in the development of peptide-based probes and sensors for biological assays.

    Medicine: Utilized in the design of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of peptide-based materials and coatings

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Boc-amino)heptanoic acid: Uses a t-butyloxycarbonyl (Boc) group for protection.

    (S)-2-(Cbz-amino)heptanoic acid: Uses a benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

(S)-2-(Fmoc-amino)heptanoic acid is unique due to the ease of removal of the Fmoc group under mild conditions, which minimizes side reactions and epimerization. This makes it a preferred choice for solid-phase peptide synthesis compared to Boc and Cbz-protected amino acids .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEDZIUESKRBOW-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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